molecular formula C6H12N2O2 B14037767 (2R,4S)-4-Aminopiperidine-2-carboxylic acid

(2R,4S)-4-Aminopiperidine-2-carboxylic acid

Cat. No.: B14037767
M. Wt: 144.17 g/mol
InChI Key: IUNRHKPPQLCTGF-CRCLSJGQSA-N
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Description

(2R,4S)-4-Aminopiperidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 2nd and 4th positions of the piperidine ring. The presence of these chiral centers makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Aminopiperidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral palladium catalyst. This method is favored for its high optical purity and efficiency .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes. These processes are designed to be cost-effective and scalable, ensuring that the compound can be produced in sufficient quantities for commercial use. The reaction conditions are optimized to maintain high yields and purity levels .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Aminopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

(2R,4S)-4-Aminopiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (2R,4S)-4-Aminopiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved often include enzyme catalysis, where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for stereochemical studies and applications in various fields .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2R,4S)-4-aminopiperidine-2-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3,7H2,(H,9,10)/t4-,5+/m0/s1

InChI Key

IUNRHKPPQLCTGF-CRCLSJGQSA-N

Isomeric SMILES

C1CN[C@H](C[C@H]1N)C(=O)O

Canonical SMILES

C1CNC(CC1N)C(=O)O

Origin of Product

United States

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